molecular formula C10H7N3O2 B1417580 6-(Furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 871025-06-8

6-(Furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Katalognummer B1417580
CAS-Nummer: 871025-06-8
Molekulargewicht: 201.18 g/mol
InChI-Schlüssel: PBBCBWBNKGAKGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol” is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are known for their biological and chemotherapeutic importance . They exhibit various biological activities like enzyme inhibitory, cytotoxic, antiviral, anti-inflammatory, antiallergic, anti-ocular hypertension, antitumor, antibacterial, and antifungal activities .


Synthesis Analysis

A series of new pyrrolo[2,3-d]pyrimidine derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .


Molecular Structure Analysis

The structure of these compounds was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using the Bruker SHELXTL software package . H atom positions were calculated geometrically and were refined according to the riding model .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Das Pyrazolo[3,4-d]pyrimidin-Grundgerüst, zu dem unsere Verbindung gehört, wurde ausgiebig auf seine Antitumoraktivität untersucht. Insbesondere Derivate dieser Verbindung zeigten in vitro zytotoxische Aktivität gegen verschiedene Krebszelllinien, darunter Brustadenokarzinom (MCF-7) und Lungenkrebs (A549). Diese Verbindungen können die Zellteilung hemmen und die Apoptose in Tumorzellen induzieren, was sie zu potenziellen Kandidaten für die Chemotherapie von Krebs macht .

CDK2-Hemmung

CDK2 (Cyclin-abhängige Kinase 2) ist ein entscheidendes Enzym bei der Regulation des Zellzyklus und ein Ziel für die Krebstherapie. Pyrazolo[3,4-d]pyrimidin-Derivate wurden als neuartige CDK2-Inhibitoren entdeckt. Sie zeigen eine signifikante inhibitorische Aktivität, die zur Entwicklung neuer Antitumormedikamente mit verbesserter Selektivität und pharmakokinetischen Profilen führen könnte .

Radikalfängeraktivität

Einige Pyrazolo[3,4-d]pyrimidin-Derivate wurden auf ihre Radikalfängeraktivität untersucht. Diese Eigenschaft ist essentiell, da freie Radikale mit verschiedenen Krankheiten wie Krebs und neurodegenerativen Erkrankungen in Verbindung gebracht werden. Verbindungen mit Radikalfängeraktivität können als Schutzmittel gegen oxidativen Stress dienen .

Enzymatische Inhibitoren

Die enzymatische Inhibitoren-Aktivität von Pyrazolo[3,4-d]pyrimidin-Derivaten gegen wichtige Enzyme, die an der Krebsentwicklung beteiligt sind, wurde berichtet. Durch die Hemmung dieser Enzyme können die Verbindungen das Wachstum und die Ausbreitung von Krebszellen stoppen, was einen Weg zu potenten Antitumormedikamenten eröffnet .

Organische Elektronik

Die Diketopyrrolopyrrol (DPP)-Einheit, die strukturell mit unserer Verbindung verwandt ist, wird zur Herstellung von Donor-Akzeptor-Polymeren als aktive Halbleiter verwendet. Diese Materialien sind entscheidend für die organische Elektronik, was darauf hindeutet, dass unsere Verbindung ein Baustein für elektronische Geräte sein könnte .

Antivirale Forschung

Derivate des Pyrazolo[3,4-d]pyrimidins wurden für antivirale Studien synthetisiert. Diese Verbindungen können so konzipiert werden, dass sie spezifische virale Enzyme oder Prozesse angreifen, wodurch die Virusreplikation gehemmt wird und ein Weg zu neuen antiviralen Medikamenten eröffnet wird .

Molekularmodellierungsstudien

Das Pyrazolo[3,4-d]pyrimidin-Grundgerüst wird in der Molekularmodellierung verwendet, um neue Verbindungen mit den gewünschten biologischen Aktivitäten zu entwickeln. Durch computergestützte Studien können Forscher die Wirksamkeit dieser Verbindungen vor der Synthese vorhersagen, wodurch Zeit und Ressourcen in der Medikamentenentwicklung eingespart werden .

Zellzyklusprogression und Apoptoseinduktion

Verbindungen auf Basis von Pyrazolo[3,4-d]pyrimidin haben gezeigt, dass sie die Zellzyklusprogression verändern und die Apoptose in Krebszellen induzieren. Diese doppelte Aktivität ist entscheidend für die Entwicklung von Therapeutika, die Krebszellen effektiv eliminieren können, ohne gesunde Zellen zu schädigen .

Wirkmechanismus

Target of Action

The compound 6-(Furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound’s primary targets could be the proteins or enzymes essential for the survival and proliferation of this bacterium.

Biochemical Pathways

These could include pathways involved in cell wall synthesis, protein synthesis, and DNA replication .

Result of Action

The compound has been found to exhibit significant anti-tubercular activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound’s action results in the inhibition of Mycobacterium tuberculosis growth and proliferation.

Zukünftige Richtungen

The future directions for “6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol” could involve further optimization as anticancer agents . There is also potential for the development of new varieties of pyrimidine derivatives, which have shown promising results in the treatment of various diseases .

Biochemische Analyse

Biochemical Properties

6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including kinases and oxidoreductases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these biomolecules. For instance, the furan ring can engage in π-π stacking interactions with aromatic residues in the enzyme’s active site, enhancing the binding affinity and specificity of the compound .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases. By modulating kinase activity, this compound can alter gene expression and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which are critical regulators of cell signaling pathways. The compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the furan ring, reducing the compound’s efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over extended periods, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of target sites. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into active metabolites. These metabolites can further modulate metabolic flux and alter the levels of key metabolites, impacting cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration. Additionally, binding proteins such as albumin can facilitate the systemic distribution of the compound, ensuring its delivery to target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with kinases and other signaling proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. For instance, phosphorylation of the compound can enhance its nuclear translocation, allowing it to modulate gene expression directly .

Eigenschaften

IUPAC Name

6-(furan-2-yl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10-9-7(11-5-12-10)4-6(13-9)8-2-1-3-15-8/h1-5,13H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBCBWBNKGAKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=C(N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737415
Record name 6-(Furan-2-yl)-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871025-06-8
Record name 6-(Furan-2-yl)-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-amino-5-(2-furyl)-1H-pyrrole-2-carboxylate (2.58 g) in ethanol (35 mL) was added formamidine acetate (1.83 g), and the mixture was heated under reflux for 18 hrs. After cooling to room temperature, the precipitated solid was collected by filtration, washed with ethanol, and dried under reduced pressure at 60° C. to give the title compound (2.26 g).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 3
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.